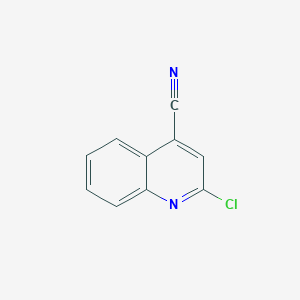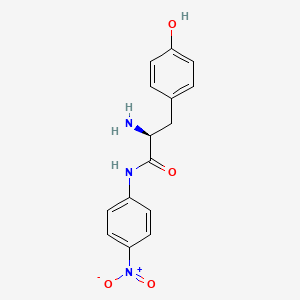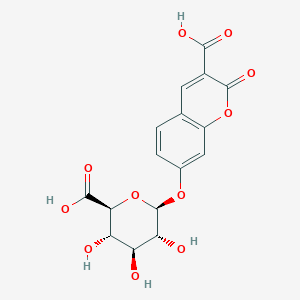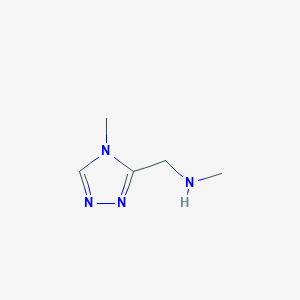
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H10N4. It is also known as this compound dihydrochloride . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N4.2ClH/c1-6-3-5-8-7-4-9(5)2;;/h4,6H,3H2,1-2H3;2*1H . This indicates that the compound has a 1,2,4-triazole ring with a methyl group at the 4-position and an N-methyl group attached to the 1-position of the triazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of the compound is 199.08 .Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound has been involved in the synthesis of various derivatives, showing its potential in creating new chemical entities. For example, it was used in synthesizing N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, indicating its role in 1,3-dipolar cycloaddition reactions and potential in forming complex structures (Aouine, El Hallaoui, & Alami, 2014).
2. Anticancer Properties
- Derivatives of this compound, such as 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine, have shown promising anticancer activity. They inhibited the deacetylation activity of the SIRT1 enzyme and demonstrated promising action in reducing prostate weight in prostate hyperplasia animal models, highlighting its potential in cancer treatment and as a lead molecule for prostatic hyperplasia treatment (Naveen et al., 2013).
3. Antimicrobial Activities
- Some newly synthesized derivatives of this compound have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating its potential use in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
4. Bi-functional Surfactants for Copper-catalyzed Aerobic Oxidation
- Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) derived from this compound have been investigated as bi-functional surfactants serving as N donor ligands and surfactants for copper-catalyzed aerobic oxidation of alcohols in water, indicating its utility in facilitating chemical reactions (Vasut et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-6-3-5-8-7-4-9(5)2/h4,6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKNGTCDCIRERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-65-7 |
Source


|
| Record name | methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


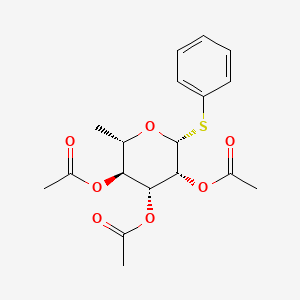

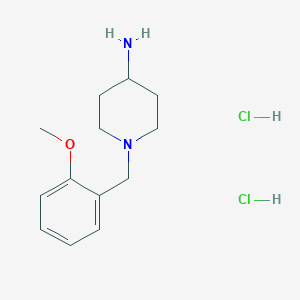


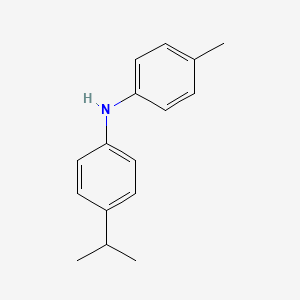


![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
